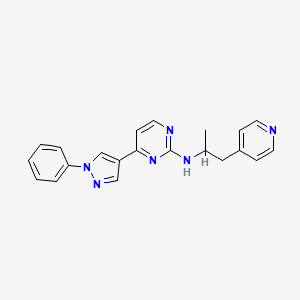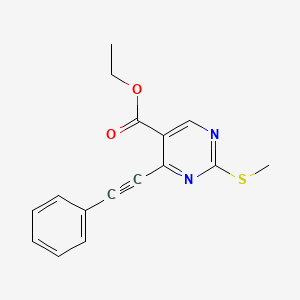
HaloPROTAC3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HaloPROTAC3 is a small-molecule degrader specifically designed to target and degrade the HaloTag protein and its fusion partners in live cells. This compound binds irreversibly to the HaloTag protein, recruiting it via co-engagement with von Hippel Lindau (VHL), an E3 ligase component, to active E2/E3 ubiquitin ligase complexes. This results in the ubiquitination and subsequent degradation of the HaloTag protein and its fusion partners by the proteasome .
Métodos De Preparación
The synthetic route for HaloPROTAC3 involves the conjugation of ligands for E3 ligase and a 16-atom-length linker. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and deionized water . Industrial production methods are not explicitly detailed in the available literature.
Análisis De Reacciones Químicas
HaloPROTAC3 undergoes several types of chemical reactions, primarily involving its interaction with the HaloTag protein. The compound binds irreversibly to the HaloTag protein via its chloroalkane moiety, forming a ternary complex with VHL E3 ligase. This interaction leads to the ubiquitination of the HaloTag protein, marking it for degradation by the proteasome . Common reagents and conditions used in these reactions include the presence of VHL E3 ligase and the ubiquitin-proteasome system.
Aplicaciones Científicas De Investigación
HaloPROTAC3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the degradation of specific target proteins, allowing researchers to investigate the phenotypic effects of protein loss without the need for target-specific PROTACs . This compound is also valuable in understanding temporal protein-loss phenotypes and functions, making it a powerful tool for targeted protein degradation studies . Additionally, this compound can be used in conjunction with CRISPR/Cas9 gene editing technology to create endogenous HaloTag fusion proteins, enabling highly quantitative kinetic monitoring of protein degradation in live cells .
Mecanismo De Acción
The mechanism of action of HaloPROTAC3 involves its irreversible binding to the HaloTag protein and its fusion partners. This binding recruits the HaloTag protein to the VHL E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome . The molecular targets of this compound include the HaloTag protein and its fusion partners, while the pathways involved are the ubiquitin-proteasome system and the E2/E3 ubiquitin ligase complexes .
Comparación Con Compuestos Similares
HaloPROTAC3 is unique in its ability to specifically target and degrade the HaloTag protein and its fusion partners. Similar compounds include other PROTACs (proteolysis targeting chimeras) that also induce targeted protein degradation. One such compound is HyT36, which is used for the degradation of HaloTag7 fusion proteins. this compound has been found to be more potent and efficacious compared to HyT36 . Other similar compounds include various small-molecule PROTACs that target different proteins for degradation .
Propiedades
Fórmula molecular |
C41H55ClN4O8S |
|---|---|
Peso molecular |
799.4 g/mol |
Nombre IUPAC |
(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C41H55ClN4O8S/c1-28(2)37(46-25-32-10-6-7-11-34(32)40(46)49)41(50)45-26-33(47)23-35(45)39(48)43-24-31-13-12-30(38-29(3)44-27-55-38)22-36(31)54-21-20-53-19-18-52-17-16-51-15-9-5-4-8-14-42/h6-7,10-13,22,27-28,33,35,37,47H,4-5,8-9,14-21,23-26H2,1-3H3,(H,43,48)/t33-,35+,37+/m1/s1 |
Clave InChI |
UABTZMQNIWDHGQ-JGNAJVFASA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
SMILES canónico |
CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)C)N4CC5=CC=CC=C5C4=O)O)OCCOCCOCCOCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


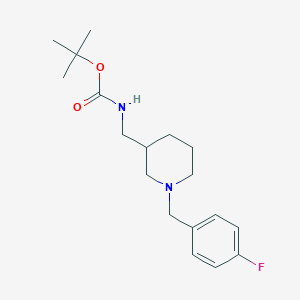
![2-hydroxy-1-[(1R,10S,11S,14S,15S)-3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl]ethanone](/img/structure/B11830041.png)

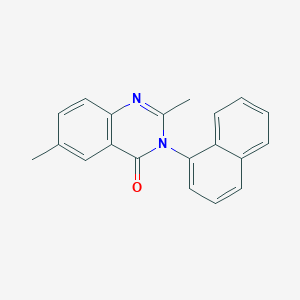
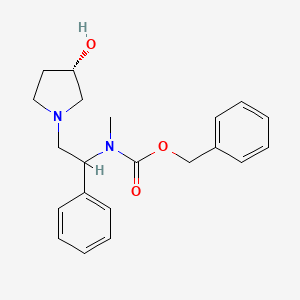
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)


![N-[(3aR,4R)-3a-(2-bromoprop-2-enyl)-6-methoxy-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11830083.png)
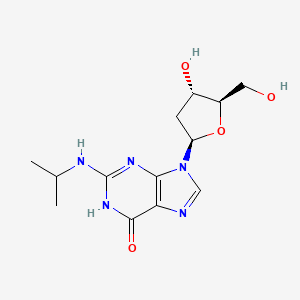
![Benzene, 1-[[3-chloro-4-(2-iodoethyl)phenyl]thio]-3-(phenylmethoxy)-](/img/structure/B11830087.png)
